An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-hydroxybenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dichloro-6-hydroxybenzoic acid (CAS 1806282-06-3) is a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. As a relatively novel compound, extensive experimental data on its physical properties are not yet available in public literature. This guide provides a comprehensive analysis based on its confirmed chemical identity, predictive modeling derived from its structure, and a comparative study against well-characterized structural analogs. The insights herein serve as a foundational resource for researchers planning to synthesize, handle, or utilize this compound in experimental workflows, offering reasoned expectations for its behavior and characteristics.
Chemical Identity and Structure
The foundational step in understanding a compound's properties is confirming its structure and basic molecular information. 2,3-Dichloro-6-hydroxybenzoic acid is registered under CAS number 1806282-06-3.[1] Its identity is summarized in the table below.
| Identifier | Value | Source |
| Chemical Name | 2,3-Dichloro-6-hydroxybenzoic acid | AA Blocks[1] |
| CAS Number | 1806282-06-3 | AA Blocks[1] |
| Molecular Formula | C₇H₄Cl₂O₃ | AA Blocks[1] |
| Molecular Weight | 207.01 g/mol | AA Blocks[1] |
| SMILES | OC(=O)c1c(O)ccc(c1Cl)Cl | AA Blocks[1] |
| MDL Number | MFCD28786450 | AA Blocks[1] |
The molecule's structure, featuring a benzoic acid core with two chlorine atoms and one hydroxyl group, is the primary determinant of its physical and chemical behavior.
Caption: Chemical structure of 2,3-Dichloro-6-hydroxybenzoic acid.
Predicted Physicochemical Properties: A Structural Rationale
In the absence of direct experimental data, we can predict the properties of 2,3-dichloro-6-hydroxybenzoic acid by analyzing its functional groups and comparing it to similar molecules. The interplay between the electron-withdrawing chlorine atoms and the hydrogen-bonding capable hydroxyl and carboxyl groups is critical.
| Property | Predicted Value / Characteristic | Rationale and Comparative Analysis |
| Physical State | White to off-white crystalline solid | This is typical for substituted benzoic acids, such as 2,4-Dichlorobenzoic acid.[2] |
| Melting Point | High (>160 °C) | Dichlorination and the presence of H-bonding groups increase lattice energy. 2,4-Dichlorobenzoic acid melts at 157–160 °C.[2] The additional hydroxyl group in the target molecule likely facilitates stronger intermolecular interactions (hydrogen bonding), suggesting a higher melting point. For reference, 2,3-dihydroxybenzoic acid melts at 206 °C.[3] |
| Aqueous Solubility | Sparingly soluble | The polar carboxylic acid and hydroxyl groups promote water solubility. However, the two chlorine atoms significantly increase the molecule's hydrophobicity (LogP). This opposing effect typically results in low water solubility, a characteristic seen in compounds like 2,4-dichlorobenzoic acid (0.36 g/L).[2] |
| Solubility (Organic) | Soluble in polar organic solvents | Expected to be soluble in methanol, ethanol, DMSO, and ethyl acetate, which can solvate both the polar functional groups and the aromatic ring. |
| Acidity (pKa) | pKa₁ (COOH) ≈ 2.0-2.5; pKa₂ (OH) ≈ 10-12 | The two ortho/meta chlorine atoms are strongly electron-withdrawing, which stabilizes the carboxylate anion, making the carboxylic acid significantly stronger (lower pKa) than benzoic acid (pKa 4.2). 2,4-Dichlorobenzoic acid has a pKa of 2.68.[2] The additional hydroxyl group may slightly alter this, but a pKa in this range is a sound prediction. The phenolic proton's acidity will also be increased by the chlorine atoms but will remain much less acidic than the carboxylic proton. |
| LogP | ~3.0 - 3.5 | The LogP for dichlorobenzoic acids is typically around 2.8.[4] The addition of a hydroxyl group generally decreases the LogP value by approximately 1 unit. However, the potential for intramolecular hydrogen bonding between the 6-OH and the carboxylic acid can mask the polarity of these groups, leading to a smaller than expected decrease in LogP. For comparison, 2,3,5-trichloro-6-hydroxybenzoic acid has a calculated XLogP3 of 3.9.[5] |
Proposed Experimental Workflow for Characterization
For any researcher synthesizing or acquiring this compound, a systematic characterization is essential to confirm its identity, purity, and key physical properties. The following workflow outlines a standard, self-validating approach.
Caption: A standard workflow for the chemical characterization of a novel compound.
Step-by-Step Methodologies
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Identity Confirmation: NMR and Mass Spectrometry
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Rationale: Nuclear Magnetic Resonance (NMR) provides definitive information on the chemical environment of protons (¹H) and carbons (¹³C), confirming the connectivity of the atoms. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement.
-
Protocol (¹H NMR):
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Dissolve ~5 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Transfer the solution to an NMR tube.
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Acquire the spectrum on a 400 MHz or higher spectrometer.
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Expected Signals: Two distinct signals in the aromatic region (likely doublets or singlets depending on coupling) and two broad singlets at downfield chemical shifts for the acidic -OH and -COOH protons.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC)
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Rationale: HPLC is the gold standard for assessing the purity of small molecules. A Diode Array Detector (DAD) can help identify impurities by their UV-vis spectra.
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Protocol:
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Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
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Use a reverse-phase C18 column.
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Develop a gradient method using mobile phases of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 15 minutes.
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Inject 5 µL and monitor at multiple wavelengths (e.g., 254 nm, 280 nm).
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Purity is calculated from the area percentage of the main peak.
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Melting Point Determination: Differential Scanning Calorimetry (DSC)
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Rationale: DSC provides a precise melting point and can also reveal information about crystalline form and thermal stability. It is more accurate than traditional melting point apparatus.
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Protocol:
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Accurately weigh 1-3 mg of the dry solid into an aluminum DSC pan.
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Crimp the pan and place it in the DSC instrument alongside an empty reference pan.
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Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.
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Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its properties can be inferred from structurally related chemicals. Dichlorinated benzoic acids are typically classified as irritants.[4][6][7]
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Hazard Class: Expected to be a skin, eye, and respiratory tract irritant.
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Handling: Always handle in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat.
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Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
References
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AA Blocks. 1806282-06-3 | MFCD28786450 | 2,3-Dichloro-6-hydroxybenzoic acid. [Link]
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Grokipedia. 2,4-Dichlorobenzoic acid. [Link]
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PubChem. Benzoic acid, 2,3,5-trichloro-6-hydroxy-. [Link]
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PubChem. 2,5-Dichlorobenzoic acid. [Link]
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PubChem. 2,3-Dihydroxybenzoic Acid. [Link]
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PubChem. 3,5-Dichlorobenzoic acid. [Link]
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PubChem. 3,4-Dichlorobenzoic acid. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 2,4-Dichlorobenzoic acid â Grokipedia [grokipedia.com]
- 3. 2,3-Dihydroxybenzoic acid | 303-38-8 [chemicalbook.com]
- 4. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 2,3,5-trichloro-6-hydroxy- | C7H3Cl3O3 | CID 94511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
